Arachidonoyl 2'-fluoroethylamide

Descripción

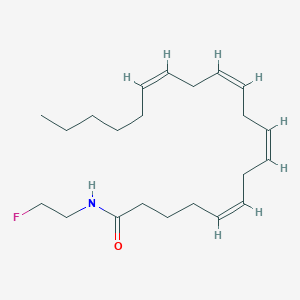

Structure

2D Structure

Propiedades

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36FNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGHEWWVBBVYEY-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Arachidonoyl 2'-fluoroethylamide (AEF-EA): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl 2'-fluoroethylamide (AEF-EA) is a synthetic analog of the endogenous cannabinoid, anandamide (B1667382) (AEA). Its structural modification, the substitution of a hydroxyl group with a fluorine atom on the ethanolamide moiety, confers distinct pharmacological properties. This technical guide provides an in-depth overview of the mechanism of action of AEF-EA, focusing on its interactions with key components of the endocannabinoid system. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways involved.

Core Mechanism of Action

The primary mechanism of action of this compound revolves around its interaction with the two main cannabinoid receptors, CB1 and CB2, and its susceptibility to enzymatic degradation by fatty acid amide hydrolase (FAAH).

Interaction with Cannabinoid Receptors

AEF-EA acts as a potent agonist at the cannabinoid receptor type 1 (CB1), with a significantly lower affinity for the cannabinoid receptor type 2 (CB2). This selectivity for CB1 receptors is a key feature of its pharmacological profile.

Table 1: Quantitative Binding Affinity of AEF-EA for Cannabinoid Receptors

| Receptor | Ligand | Kᵢ (nM) |

| Human CB1 | AEF-EA | 26.7[1] |

| Human CB2 | AEF-EA | 908[1] |

| Rat Brain CB1 | (±)-2-Methyl AEF-EA | 5.7[2] |

Note: The value for rat brain CB1 receptors is for a methylated analog of AEF-EA and is provided for comparative purposes.

Interaction with Fatty Acid Amide Hydrolase (FAAH)

Downstream Signaling Pathways

Activation of the CB1 receptor by AEF-EA initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G-proteins (Gᵢ/Gₒ).

Adenylyl Cyclase Inhibition and cAMP Modulation

Upon binding of AEF-EA to the CB1 receptor, the activated Gᵢ/Gₒ protein inhibits the activity of adenylyl cyclase. This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

References

Pharmacological Profile of Arachidonoyl 2'-fluoroethylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoyl 2'-fluoroethylamide (AEF) is a synthetic analog of the endocannabinoid anandamide (B1667382) (AEA). This technical guide provides a comprehensive overview of the pharmacological profile of AEF, detailing its interactions with key molecular targets within the endocannabinoid system. The document summarizes quantitative binding affinities, discusses its metabolic stability, and outlines the experimental protocols used for its characterization. Furthermore, it visualizes the primary signaling pathway associated with its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, plays a crucial role in regulating a myriad of physiological processes. This compound (AEF) was developed as a tool to probe this system, offering altered pharmacological properties compared to its endogenous counterpart, anandamide. The substitution of the terminal hydroxyl group of anandamide with a fluorine atom significantly influences its receptor binding characteristics and metabolic fate. Understanding the detailed pharmacological profile of AEF is essential for its application in preclinical research and for the rational design of novel cannabinoid-based therapeutics.

Quantitative Pharmacological Data

The primary pharmacological targets of this compound are the cannabinoid receptors, CB1 and CB2. Its affinity for these receptors has been quantified using radioligand displacement assays.

| Compound | Target | K_i_ (nM) | Radioligand | Source |

| This compound (AEF) | CB1 Receptor | 26.7 | [³H]CP-55,940 | [1] |

| CB2 Receptor | 908 | [³H]CP-55,940 | [1] | |

| Anandamide (AEA) | CB1 Receptor | ~89 | [³H]CP-55,940 | |

| CB2 Receptor | ~371 | [³H]CP-55,940 | ||

| (±)-2-Methyl arachidonoyl-2'-fluoroethylamide | CB1 Receptor | 5.7 | [³H]CP-55,940 | [2] |

Table 1: Receptor Binding Affinities of this compound and Related Compounds.

Metabolic Profile

A critical aspect of the pharmacological profile of AEF is its susceptibility to enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.

-

FAAH Substrate: AEF is a good substrate for FAAH and is rapidly hydrolyzed by the enzyme.[1]

-

Metabolic Stability: This rapid metabolism significantly curtails the in vivo activity of AEF, making it less potent in physiological systems than its high CB1 receptor binding affinity would suggest.[1]

-

Comparison to Analogs: The introduction of a methyl group at the C-2 position of the arachidonoyl chain, as seen in (±)-2-Methyl arachidonoyl-2'-fluoroethylamide, confers enhanced metabolic stability, leading to more robust in vivo effects.[2]

Due to its rapid hydrolysis, AEF is not considered a potent inhibitor of FAAH. While a specific IC₅₀ value for FAAH inhibition is not prominently reported, its primary interaction with FAAH is that of a substrate.

Signaling Pathways

As a potent agonist at the CB1 receptor, this compound is predicted to activate the canonical G-protein coupled receptor (GPCR) signaling cascade associated with this receptor.

Upon binding to the CB1 receptor, AEF induces a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein. This leads to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit subsequently inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, contributing to the overall cellular response.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological characterization of this compound.

Radioligand Displacement Assay for CB1/CB2 Receptor Binding Affinity

This protocol is adapted from the methods used to determine the K_i_ values for AEF.[3]

Objective: To determine the binding affinity (K_i_) of this compound for the CB1 and CB2 cannabinoid receptors by measuring its ability to displace a high-affinity radioligand.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

[³H]CP-55,940 (Radioligand).

-

This compound (Test Compound).

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).

-

Wash Buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 1 mg/mL BSA, pH 7.4).

-

Non-specific binding control (e.g., 10 µM unlabeled CP-55,940).

-

96-well filter plates (e.g., GF/B or GF/C).

-

Scintillation cocktail.

-

Microplate scintillation counter.

-

Cell harvester.

Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer.

-

50 µL of various concentrations of AEF (or vehicle for total binding, or non-specific control).

-

50 µL of [³H]CP-55,940 (at a concentration near its K_d_, typically 0.5-1.5 nM).

-

50 µL of membrane preparation (typically 5-20 µg of protein).

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.

-

Washing: Rapidly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Drying: Dry the filter plate completely.

-

Scintillation Counting: Add scintillation cocktail to each well, seal the plate, and measure the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of AEF.

-

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This is a general protocol to assess the interaction of AEF with FAAH.

Objective: To determine if this compound is a substrate or inhibitor of FAAH.

Materials:

-

Recombinant human or rat FAAH.

-

FAAH substrate (e.g., AMC-arachidonoyl amide).

-

This compound (Test Compound).

-

Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).

-

96-well black microplate.

-

Fluorescence plate reader.

Procedure for Substrate Activity:

-

Enzyme Preparation: Dilute FAAH in assay buffer.

-

Reaction Mixture: In the microplate, add the diluted FAAH and AEF at various concentrations.

-

Incubation: Incubate at 37°C for a set period.

-

Detection of Hydrolysis Products: Stop the reaction and analyze for the presence of arachidonic acid and 2-fluoroethylamine using appropriate analytical methods (e.g., LC-MS).

Procedure for Inhibitory Activity:

-

Assay Setup: In the microplate, add:

-

Assay buffer.

-

Various concentrations of AEF (or a known inhibitor as a positive control).

-

Diluted FAAH.

-

-

Pre-incubation: Incubate for 10-15 minutes at room temperature.

-

Reaction Initiation: Add the fluorescent substrate (AMC-arachidonoyl amide) to all wells.

-

Kinetic Measurement: Immediately begin reading the fluorescence (Excitation: ~350 nm, Emission: ~450 nm) at regular intervals for 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence over time) for each concentration of AEF.

-

Plot the percentage of inhibition against the log concentration of AEF to determine the IC₅₀ value if inhibition is observed.

-

In Vivo Pharmacological Effects (Predicted)

Direct in vivo studies on this compound are limited. However, based on its profile as a potent CB1 receptor agonist with rapid metabolic degradation, its in vivo effects are expected to be transient and qualitatively similar to other CB1 agonists, though less pronounced than metabolically stable analogs.

-

Analgesia: Likely to produce antinociceptive effects in models of acute and inflammatory pain.

-

Locomotor Activity: May induce hypomotility, a characteristic effect of CB1 receptor activation.

-

Psychoactivity: Potential for psychoactive effects, though limited by its short duration of action.

Studies on the closely related compound, arachidonyl-2'-chloroethylamide (ACEA), have shown effects on pain perception, locomotor activity, and bladder function, providing a framework for the anticipated physiological responses to AEF.[4][5]

Conclusion

This compound is a valuable pharmacological tool characterized by its high affinity and selectivity for the CB1 receptor over the CB2 receptor. Its utility as an in vivo agent is limited by its rapid hydrolysis by FAAH. This metabolic instability, however, makes it a useful compound for in vitro studies dissecting the structure-activity relationships of cannabinoid receptor ligands. The development of metabolically stabilized analogs, such as (±)-2-Methyl arachidonoyl-2'-fluoroethylamide, highlights a successful strategy to translate high receptor affinity into potent in vivo efficacy. This technical guide provides a foundational understanding of the pharmacological profile of AEF to aid in its application in endocannabinoid research and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Cannabinoid Ligand Arachidonyl-2'-Chloroethylamide (ACEA) Ameliorates Depressive and Overactive Bladder Symptoms in a Corticosterone-Induced Female Wistar Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Arachidonoyl 2'-chloroethylamide (ACEA): A Technical Guide to a Selective CB1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl 2'-chloroethylamide (ACEA) is a synthetic analogue of the endocannabinoid anandamide (B1667382) that exhibits high affinity and selectivity for the cannabinoid type 1 (CB1) receptor.[1][2] As one of the most selective CB1 agonists available, ACEA serves as an invaluable tool in the fields of pharmacology and neuroscience for elucidating the physiological and pathological roles of the CB1 receptor. This technical guide provides an in-depth overview of ACEA, including its binding affinity, functional activity, relevant experimental protocols, and the signaling pathways it modulates.

Data Presentation

The selectivity of a cannabinoid ligand is a critical parameter in research and drug development. The following tables summarize the quantitative data for ACEA's binding affinity at human cannabinoid receptors.

| Compound | Receptor | Binding Affinity (Ki) in nM | Reference |

| ACEA | CB1 | 1.4 | [1] |

| ACEA | CB2 | 3100 | [2] |

| Compound | Selectivity Ratio (Ki CB2 / Ki CB1) | Reference |

| ACEA | >1400 |

Signaling Pathways

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation by an agonist such as ACEA, a cascade of intracellular signaling events is initiated. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] However, CB1 receptor activation can also modulate other signaling pathways, including mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, as well as influencing ion channel activity.[3][4] In certain cellular contexts, such as in astrocytes, CB1 receptor activation can be mediated by a Gαq protein-phospholipase C signal pathway.[5]

CB1 Receptor Signaling Pathways Activated by ACEA.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of ACEA for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membrane Preparation: Membranes from cells expressing the human CB1 receptor (e.g., CHO-hCB1 cells) or from brain tissue.

-

Radioligand: A high-affinity CB1 receptor radioligand such as [³H]-CP55,940.

-

Test Compound: Arachidonoyl 2'-chloroethylamide (ACEA).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

-

Scintillation Cocktail.

-

96-well plates and filter mats (e.g., GF/C).

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or a known concentration of a non-labeled ligand (for non-specific binding) or varying concentrations of ACEA.

-

50 µL of radioligand ([³H]-CP55,940) at a concentration close to its Kd.

-

150 µL of the membrane preparation (typically 10-20 µg of protein).

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the reaction by rapid filtration through the filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of ACEA from the competition curve and then calculate the Ki value using the Cheng-Prusoff equation.

Workflow for a Competitive Radioligand Binding Assay.

cAMP Functional Assay

This assay measures the ability of ACEA to inhibit adenylyl cyclase activity, a hallmark of CB1 receptor activation.

Materials:

-

Cell Line: A cell line expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK293-hCB1).

-

Test Compound: Arachidonoyl 2'-chloroethylamide (ACEA).

-

Forskolin (B1673556): An adenylyl cyclase activator.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, TR-FRET, or BRET-based).

-

Cell Culture Medium and reagents.

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed the CB1-expressing cells into a 96-well plate and grow to confluency.

-

Pre-treatment: Wash the cells with serum-free medium and pre-incubate with varying concentrations of ACEA for a specified time (e.g., 15-30 minutes).

-

Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and cAMP production.

-

Lysis and Detection: After the stimulation period, lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Generate a dose-response curve for ACEA's inhibition of forskolin-stimulated cAMP accumulation. From this curve, determine the EC50 (potency) and Emax (efficacy) values for ACEA.

Workflow for a cAMP Functional Assay.

Conclusion

Arachidonoyl 2'-chloroethylamide (ACEA) is a potent and highly selective CB1 receptor agonist that serves as a critical tool for investigating the endocannabinoid system. Its well-characterized binding profile and functional activity make it an ideal compound for in vitro and in vivo studies aimed at understanding the multifaceted roles of the CB1 receptor in health and disease. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers utilizing ACEA in their scientific endeavors.

References

- 1. Synthesis and characterization of potent and selective agonists of the neuronal cannabinoid receptor (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arachidonyl-2'-chloroethylamide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Receptor mechanisms underlying the CNS effects of cannabinoids: CB1 receptor and beyond - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Fluorinated Anandamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anandamide (B1667382) (AEA), an endogenous cannabinoid neurotransmitter, holds significant therapeutic promise but is limited by its rapid metabolic degradation and modest receptor affinity. A key strategy in overcoming these limitations has been the strategic incorporation of fluorine atoms into the anandamide scaffold. This technical guide provides an in-depth overview of the discovery, development, and pharmacological evaluation of fluorinated anandamide analogs. It details the structure-activity relationships (SAR), metabolic stability, and signaling pathways associated with these compounds. This document serves as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in the field of endocannabinoid drug discovery.

Introduction: The Rationale for Fluorination

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes. Its discovery was spurred by the identification of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) as the psychoactive component of cannabis and the subsequent characterization of its target, the cannabinoid type 1 (CB1) receptor. This led to the discovery of an endogenous ligand for this receptor, N-arachidonoylethanolamine, named anandamide (AEA).

Anandamide's therapeutic potential is hampered by two primary factors:

-

Metabolic Instability: AEA is rapidly hydrolyzed into inactive arachidonic acid and ethanolamine (B43304) by the enzyme Fatty Acid Amide Hydrolase (FAAH).[1] This enzymatic degradation leads to a short biological half-life, limiting its efficacy in vivo.

-

Moderate Receptor Affinity: Anandamide acts as a partial agonist at CB1 and CB2 receptors with only moderate binding affinity.

Medicinal chemists have employed various strategies to address these limitations, with fluorine substitution emerging as a particularly effective approach. The introduction of fluorine can have profound effects on a molecule's properties:

-

Blocking Metabolism: Fluorine can act as a bioisostere for hydrogen, but its strong carbon-fluorine bond can block sites of metabolic oxidation.

-

Altering Acidity: The high electronegativity of fluorine can lower the pKa of nearby functional groups, influencing binding interactions.

-

Enhancing Binding Affinity: Fluorine can engage in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, within a receptor's binding pocket, thereby increasing affinity. Research has shown that substituting the 2'-hydroxyl group of anandamide with a fluorine atom can increase its CB1 binding affinity by as much as tenfold.

This guide explores the development of fluorinated anandamide analogs, focusing on their synthesis, pharmacological properties, and the underlying signaling mechanisms.

Quantitative Pharmacological Data

The pharmacological activity of fluorinated anandamide analogs is primarily assessed by their binding affinity for the CB1 and CB2 receptors. The inhibitory constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The data presented below is derived from competitive radioligand binding assays.

Table 1: Cannabinoid Receptor Binding Affinities of Anandamide and Fluorinated Analogs

| Compound | Modification | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB2/CB1) |

| Anandamide (AEA) | Endogenous Ligand | 89.0 ± 10.0 | 371 ± 117 | 4.17 |

| (R)-Methanandamide | 1'-Methyl substitution | 20.2 ± 1.2 | 1790 ± 220 | 88.6 |

| 2'-Fluoro-anandamide | 2'-OH replaced by F | 18.2 ± 0.8 | 426 ± 52 | 23.4 |

| Met-F-AEA | Metabolically stable analog | Data not consistently reported in binding assays, but used in functional studies | Data not consistently reported in binding assays | - |

Note: Ki values can vary between studies based on experimental conditions. Data is presented as Mean ± SEM where available. The binding affinity for Anandamide is significantly higher in the presence of a FAAH inhibitor (e.g., PMSF), which prevents its degradation during the assay.

Structure-Activity Relationships (SAR)

The data reveals key insights into the structure-activity relationships of these analogs:

-

Fluorination at the 2'-Position: Replacing the terminal hydroxyl group of the ethanolamine moiety with a fluorine atom (as in 2'-Fluoro-anandamide) significantly increases affinity for the CB1 receptor compared to anandamide itself.[2] This suggests that the electronegative fluorine atom may engage in a favorable interaction within the CB1 binding pocket that the hydroxyl group does not.

-

Metabolic Stability: While fluorination at the 2'-position enhances receptor affinity, it does not significantly improve stability against FAAH hydrolysis.[2] Other modifications, such as methylation at the 1'- or 2'-positions (e.g., (R)-Methanandamide), are more effective at conferring resistance to FAAH.[2] This has led to the development of analogs like Met-F-AEA (methanandamide-fluorinated analog), which combine features to enhance both stability and activity.

-

Receptor Selectivity: Most anandamide analogs, including the fluorinated versions, exhibit a marked selectivity for the CB1 receptor over the CB2 receptor.

Key Signaling and Metabolic Pathways

To understand the impact of fluorinated anandamide analogs, it is essential to visualize their interaction with the endocannabinoid system. The following diagrams illustrate the primary signaling cascade of the CB1 receptor and the metabolic breakdown of anandamide.

Logical Workflow: Drug Discovery and Evaluation

The development process for these analogs follows a logical progression from initial design to in vivo testing.

Anandamide Metabolism by FAAH

This diagram shows how anandamide is broken down by FAAH and illustrates the strategic goal of blocking this pathway.

CB1 Receptor Signaling Pathway

Upon binding of an agonist like a fluorinated anandamide analog, the CB1 receptor initiates a cascade of intracellular events.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide representative protocols for the synthesis and evaluation of fluorinated anandamide analogs, based on established methods in the literature.

Representative Synthesis of N-(2-fluoroethyl)-arachidonamide (2'-Fluoro-anandamide)

This protocol is a representative method adapted from the literature for the synthesis of an anandamide analog via the coupling of arachidonic acid with a fluorinated amine.

Materials:

-

Arachidonic acid

-

Oxalyl chloride

-

Dichloromethane (DCM), anhydrous

-

2-Fluoroethylamine hydrochloride

-

Triethylamine (B128534) (TEA)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Activation of Arachidonic Acid:

-

Dissolve arachidonic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add oxalyl chloride (approx. 1.2 equivalents) dropwise to the solution.

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours, or until gas evolution ceases. The formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the carboxylic acid O-H stretch, appearance of the acyl chloride C=O stretch).

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude arachidonoyl chloride.

-

-

Amide Coupling:

-

In a separate flask, suspend 2-fluoroethylamine hydrochloride (approx. 1.5 equivalents) in anhydrous DCM.

-

Add triethylamine (approx. 3 equivalents) to neutralize the hydrochloride salt and act as a base for the coupling reaction. Stir for 15-20 minutes at room temperature.

-

Cool the amine solution to 0°C.

-

Dissolve the crude arachidonoyl chloride from step 1 in a small volume of anhydrous DCM and add it dropwise to the cooled amine solution.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate (B1210297) in hexane, to yield the pure N-(2-fluoroethyl)-arachidonamide.

-

-

Characterization:

-

Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

-

Cannabinoid Receptor (CB1/CB2) Binding Assay

This is a generalized competitive radioligand binding assay protocol to determine the binding affinity (Ki) of test compounds.

Materials:

-

Cell membranes prepared from cells expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

-

Non-specific binding control: A high concentration of a known cannabinoid agonist (e.g., WIN 55,212-2).

-

Test compounds (fluorinated anandamide analogs) at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Assay Preparation:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding (NSB): Assay buffer, radioligand, cell membranes, and the non-specific binding control.

-

Competitive Binding: Assay buffer, radioligand, cell membranes, and each dilution of the test compound.

-

-

-

Incubation:

-

To each well, add the components in the following order: assay buffer, appropriate compound dilution (or NSB control), radioligand (final concentration typically 0.5-1.0 nM), and finally the cell membrane suspension (typically 20-40 µg protein per well).

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Quickly wash the filters three to four times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the average NSB CPM from the average Total Binding CPM.

-

For each test compound concentration, determine the percentage of specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

FAAH Inhibition Assay

This is a generalized fluorometric assay protocol to determine the inhibitory potential (IC₅₀) of test compounds on FAAH activity.

Principle: The assay measures the hydrolysis of a non-fluorescent FAAH substrate (e.g., AMC-arachidonoyl amide) to a highly fluorescent product (7-amino-4-methylcoumarin, AMC). An inhibitor will decrease the rate of this reaction.

Materials:

-

Recombinant human FAAH enzyme or microsomal preparations containing FAAH.

-

FAAH Assay Buffer: e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

-

Fluorometric Substrate: AMC-arachidonoyl amide.

-

Known FAAH inhibitor as a positive control (e.g., URB597).

-

Test compounds (fluorinated anandamide analogs) at various concentrations.

-

96-well black microplate.

-

Fluorescence plate reader (Excitation: ~350 nm, Emission: ~460 nm).

Procedure:

-

Assay Preparation:

-

Prepare serial dilutions of the test compounds and the positive control inhibitor in assay buffer.

-

In a 96-well plate, add the appropriate volume of each compound dilution. Include wells for "100% activity" (enzyme + buffer, no inhibitor) and "background" (buffer only, no enzyme).

-

-

Pre-incubation:

-

Add the diluted FAAH enzyme solution to all wells except the background wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitors to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the fluorometric substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 15-30 minutes, taking readings every 60 seconds.

-

-

Data Analysis:

-

For each well, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

-

Subtract the background rate from all other measurements.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the "100% activity" control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to determine the IC₅₀ value.

-

Conclusion and Future Directions

The strategic fluorination of anandamide has proven to be a valuable tool in overcoming the inherent limitations of the endogenous ligand. Replacing the 2'-hydroxyl group with fluorine significantly enhances CB1 receptor binding affinity, a critical step in developing more potent agonists. While this specific modification does not confer substantial resistance to FAAH-mediated hydrolysis, it highlights a key pharmacophoric feature for receptor interaction.

The development of metabolically stable analogs, such as Met-F-AEA, combined with the co-administration of selective FAAH inhibitors, represents a promising therapeutic strategy. This dual approach allows for the sustained elevation of active cannabinoid signaling, which has shown potential in preclinical models of non-small cell lung cancer.[1]

Future research should focus on:

-

Systematic Fluorination: Exploring the effects of fluorination at other positions on the anandamide scaffold to further probe structure-activity and structure-stability relationships.

-

Dual-Action Ligands: Designing single molecules that combine high-affinity receptor binding with inherent FAAH resistance, potentially through the incorporation of fluorinated motifs known to inhibit serine hydrolases.

-

In Vivo Evaluation: Advancing the most promising fluorinated analogs into comprehensive preclinical studies to evaluate their pharmacokinetic profiles, efficacy, and safety for various therapeutic indications.

This guide provides a foundational resource for researchers aiming to build upon the progress made in the field of fluorinated anandamide analogs, with the ultimate goal of translating these scientific insights into novel therapeutics.

References

In Vivo Effects and Metabolic Stability of Arachidonoyl 2'-fluoroethylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl 2'-fluoroethylamide (AEF) is a synthetic analog of the endogenous cannabinoid, anandamide (B1667382) (AEA). The structural modification, specifically the substitution of the hydroxyl group on the ethanolamine (B43304) moiety with a fluorine atom, has significant implications for its pharmacological profile. This technical guide provides a comprehensive overview of the in vivo effects and metabolic stability of AEF, drawing on available scientific literature. The information is presented to be a valuable resource for researchers in the fields of cannabinoid pharmacology, drug discovery, and neuroscience.

Core Concepts: Structure and Function

This compound is designed to interact with the endocannabinoid system, primarily targeting the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. The key structural difference from anandamide is the replacement of a hydroxyl (-OH) group with a fluorine (-F) atom at the 2'-position of the ethanolamide head group. This modification has been shown to enhance the binding affinity for the CB1 receptor. However, this increased affinity does not directly translate to enhanced in vivo activity due to the molecule's susceptibility to enzymatic degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds, providing a comparative view of their receptor binding affinities and metabolic stability.

Table 1: Cannabinoid Receptor Binding Affinities

| Compound | CB1 Receptor Kᵢ (nM) | CB2 Receptor Kᵢ (nM) | Selectivity (CB2 Kᵢ / CB1 Kᵢ) |

| Anandamide (AEA) | 89.0 ± 12.0 | >10,000 | >112 |

| This compound (AEF) | 10.0 ± 1.0 | >10,000 | >1000 |

| Arachidonoyl 2'-chloroethylamide (ACEA) | 1.4 ± 0.2 | 3100 ± 500 | ~2214 |

| (±)-2-Methyl this compound | 5.7 (rat brain) | - | - |

Data for AEA and ACEA from Lin, S., et al. (1998). J. Med. Chem. 41(27), 5353-5361. Data for (±)-2-Methyl this compound from Cayman Chemical product information.

Table 2: Metabolic Stability against Fatty Acid Amide Hydrolase (FAAH)

| Compound | Relative Rate of FAAH Hydrolysis (%) |

| Anandamide (AEA) | 100 |

| This compound (AEF) | ~100 |

| Arachidonoyl 2'-chloroethylamide (ACEA) | ~100 |

| (R)-Methanandamide | <5 |

Relative hydrolysis rates are inferred from studies indicating these compounds are good substrates for FAAH, similar to anandamide. (R)-Methanandamide is included as a known metabolically stable analog for comparison.

In Vivo Effects

Direct in vivo studies on this compound are limited. The available evidence strongly suggests that its in vivo activity is significantly curtailed by its rapid metabolic degradation by Fatty Acid Amide Hydrolase (FAAH). The substitution of the hydroxyl group with a fluorine atom does not confer resistance to this enzymatic hydrolysis.[1] Consequently, when administered systemically, AEF is likely rapidly broken down into arachidonic acid and 2-fluoroethylamine, preventing sustained high concentrations in the brain and peripheral tissues necessary to exert significant cannabimimetic effects.

To understand the potential in vivo effects of AEF if its metabolic instability were overcome, we can look at studies of its close analog, Arachidonoyl-2'-chloroethylamide (ACEA), often administered with a FAAH inhibitor like phenylmethylsulfonyl fluoride (B91410) (PMSF). ACEA is a highly selective CB1 receptor agonist.[2] In animal models, the combination of ACEA with a FAAH inhibitor has been shown to:

-

Enhance anticonvulsant activity: Co-administration of ACEA with PMSF has been demonstrated to potentiate the anticonvulsant effects of antiepileptic drugs like valproate and phenobarbital (B1680315) in mouse models of seizures.[2]

-

Modulate pain perception: Cannabinoid agonists are known to have analgesic properties, and it is expected that a metabolically stabilized form of AEF would exhibit similar effects in models of neuropathic and inflammatory pain.

-

Influence motor function and memory: As with other CB1 agonists, potential in vivo effects could include alterations in motor coordination and memory, which would need to be carefully evaluated.

It is crucial to note that these effects are observed when the metabolic degradation is inhibited. Without such inhibition, the in vivo effects of AEF are expected to be transient and minimal.

Metabolic Stability

The primary factor limiting the in vivo efficacy of this compound is its susceptibility to hydrolysis by Fatty Acid Amide Hydrolase (FAAH). FAAH is the principal enzyme responsible for the degradation of anandamide and other fatty acid amides. The replacement of the terminal hydroxyl group with a fluorine atom in AEF does not hinder the enzyme's ability to hydrolyze the amide bond.[1] This results in a short biological half-life, making it a poor candidate for systemic administration without strategies to inhibit its degradation.

The addition of a methyl group at the C-2 position of the arachidonic acid chain in (±)-2-Methyl arachidonoyl-2'-fluoroethylamide has been shown to confer enhanced metabolic stability. This suggests that modifications to the fatty acid backbone, rather than the ethanolamide headgroup, are more effective in protecting against FAAH-mediated hydrolysis.

Experimental Protocols

FAAH Hydrolysis Assay (In Vitro)

This protocol is a generalized method for determining the rate of hydrolysis of anandamide analogs by FAAH.

1. Objective: To quantify the enzymatic degradation of this compound by FAAH in a controlled in vitro setting.

2. Materials:

- Test compound: this compound (AEF)

- Substrate: Radiolabeled anandamide (e.g., [³H]-anandamide) or a fluorogenic FAAH substrate.

- Enzyme source: Rat or mouse brain homogenates, or recombinant FAAH.

- Buffer: Tris-HCl buffer (pH 9.0) containing fatty acid-free bovine serum albumin (BSA).

- Inhibitor control: A known FAAH inhibitor (e.g., URB597).

- Scintillation cocktail and vials (for radiolabeled assay).

- Fluorometer (for fluorogenic assay).

3. Procedure:

Visualizations

Signaling Pathways and Metabolic Relationships

The following diagrams, generated using the DOT language, illustrate the key pathways relevant to the action and metabolism of this compound.

References

- 1. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arachidonyl-2'-chloroethylamide, a highly selective cannabinoid CB1 receptor agonist, enhances the anticonvulsant action of valproate in the mouse maximal electroshock-induced seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Arachidonoyl 2'-fluoroethylamide in Endocannabinoid Research: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial modulatory role in a vast array of physiological processes. Its discovery has opened new avenues for therapeutic intervention in numerous pathologies. Central to the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. N-arachidonoylethanolamine (anandamide or AEA), the first identified endocannabinoid, is a key focus of research due to its involvement in pain, mood, appetite, and memory. However, its therapeutic potential is limited by its rapid enzymatic degradation. This has spurred the development of synthetic analogs with improved stability and receptor selectivity.

This technical guide provides a comprehensive overview of Arachidonoyl 2'-fluoroethylamide (AEF-A), a synthetic analog of anandamide (B1667382). We will delve into its pharmacological properties, its interaction with key components of the endocannabinoid system, and its utility as a research tool. Due to the limited availability of detailed experimental protocols specifically employing AEF-A in the published literature, this guide will also reference methodologies for the closely related and more extensively studied analog, Arachidonoyl 2'-chloroethylamide (ACEA), to provide a practical framework for experimental design.

Introduction to the Endocannabinoid System

The endocannabinoid system is a fundamental signaling system present in all vertebrates. It is comprised of three core components:

-

Cannabinoid Receptors: Primarily the G-protein coupled receptors CB1 and CB2. CB1 receptors are highly expressed in the central nervous system, while CB2 receptors are predominantly found in the peripheral nervous system and on immune cells.

-

Endocannabinoids: These are endogenous lipid-based retrograde neurotransmitters that bind to cannabinoid receptors. The two most well-characterized endocannabinoids are anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).

-

Metabolic Enzymes: These enzymes are responsible for the synthesis and degradation of endocannabinoids, thereby controlling the magnitude and duration of their signaling. The primary degrading enzyme for anandamide is Fatty Acid Amide Hydrolase (FAAH), while Monoacylglycerol Lipase (MAGL) is the main enzyme for 2-AG degradation.

The "on-demand" synthesis and rapid degradation of endocannabinoids allow for precise spatial and temporal control of signaling, influencing a wide range of physiological functions including pain sensation, inflammation, appetite, mood, and memory.

This compound (AEF-A): A Synthetic Anandamide Analog

This compound (AEF-A), also known as N-(2-fluoroethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a synthetic analog of the endocannabinoid anandamide. In AEF-A, the hydroxyl group of the ethanolamine (B43304) moiety of anandamide is replaced by a fluorine atom. This structural modification influences its pharmacological properties, particularly its binding affinity for cannabinoid receptors.

Pharmacological Data

The primary value of AEF-A in endocannabinoid research lies in its specific interactions with cannabinoid receptors. The following table summarizes the available quantitative data for AEF-A.

| Compound | Target | Binding Affinity (Ki) | Reference |

| This compound (AEF-A) | CB1 Receptor | 26.7 nM | [1] |

| CB2 Receptor | 908 nM | [1] |

This data indicates that AEF-A is a potent and selective agonist for the CB1 receptor, with significantly lower affinity for the CB2 receptor.

Metabolic Stability

A crucial aspect of endocannabinoid pharmacology is metabolic stability. AEF-A, like anandamide, is a substrate for Fatty Acid Amide Hydrolase (FAAH). Its rapid hydrolysis by FAAH in vivo means that its biological activity may be of shorter duration than its binding affinity might suggest. This characteristic makes AEF-A a useful tool for studying the acute effects of CB1 receptor activation in systems where FAAH is active.

Signaling Pathways

AEF-A, as a CB1 receptor agonist, initiates a cascade of intracellular signaling events upon binding to the receptor. The canonical signaling pathway for the CB1 receptor is through the G-protein Gi/o.

Upon binding of AEF-A, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The βγ subunit of the G-protein can also directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. These actions collectively lead to a decrease in neuronal excitability.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the pharmacological properties of compounds like AEF-A. Due to the limited number of published studies detailing the use of AEF-A, the following protocols are based on methodologies for the structurally and functionally similar CB1 agonist, Arachidonoyl 2'-chloroethylamide (ACEA), and general endocannabinoid research techniques. These protocols can be adapted for the study of AEF-A.

CB1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., AEF-A) for the CB1 receptor.

Materials:

-

Membrane Preparation: Homogenized brain tissue (e.g., from rat) or cell membranes from a cell line expressing recombinant CB1 receptors (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity CB1 receptor radioligand, such as [³H]CP-55,940.

-

Non-specific Binding Control: A high concentration of a non-labeled CB1 receptor agonist or antagonist (e.g., WIN 55,212-2).

-

Test Compound: this compound (AEF-A) dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Scintillation Cocktail and Scintillation Counter .

-

Glass Fiber Filters and Filtration Apparatus .

Procedure:

-

Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound (AEF-A).

-

Total Binding: Wells containing assay buffer, radioligand, and vehicle control.

-

Non-specific Binding: Wells containing assay buffer, radioligand, and a high concentration of the non-labeled competitor.

-

Initiation: Add the membrane preparation to each tube/well to start the binding reaction.

-

Incubation: Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination: Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Ki value can then be calculated using the Cheng-Prusoff equation.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This fluorometric assay measures the ability of a compound to be hydrolyzed by FAAH or to inhibit its activity.

Materials:

-

FAAH Source: Recombinant FAAH or microsomal preparations from cells or tissues expressing FAAH.

-

Fluorogenic Substrate: A substrate that becomes fluorescent upon cleavage by FAAH, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

-

Test Compound: this compound (AEF-A).

-

Assay Buffer: e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

-

96-well Black Plates.

-

Fluorescence Plate Reader.

Procedure:

-

Reaction Setup: In a 96-well black plate, add the assay buffer and the FAAH enzyme preparation.

-

Compound Addition: Add AEF-A or a known FAAH inhibitor (as a positive control) at various concentrations.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the compound to interact with the enzyme.

-

Initiation: Add the fluorogenic substrate to each well to start the reaction.

-

Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.

-

Data Analysis: Calculate the rate of the enzymatic reaction (the slope of the linear portion of the fluorescence versus time curve). For inhibition studies, plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀. To determine if AEF-A is a substrate, compare the reaction rate in the presence of AEF-A to a baseline without substrate.

In Vivo Experimental Protocol Example (adapted from ACEA studies)

This protocol provides a general framework for assessing the in vivo effects of AEF-A on a specific physiological or behavioral parameter, such as nociception or motor function.

Animals:

-

Male adult rodents (e.g., mice or rats) of a specified strain.

Drug Preparation and Administration:

-

Dissolve AEF-A in a vehicle suitable for in vivo administration (e.g., a mixture of ethanol, Emulphor, and saline).

-

Administer the drug via a specific route (e.g., intraperitoneal, intravenous, or intracerebroventricular injection) at various doses.

Experimental Procedure (Example: Hot Plate Test for Analgesia):

-

Acclimation: Acclimate the animals to the testing room and equipment.

-

Baseline Measurement: Measure the baseline latency of the animal to respond to a thermal stimulus (e.g., licking a paw or jumping) on a hot plate maintained at a constant temperature (e.g., 55°C).

-

Drug Administration: Administer AEF-A or vehicle to different groups of animals.

-

Post-treatment Measurements: At specific time points after drug administration (e.g., 15, 30, 60, 120 minutes), re-measure the response latency on the hot plate.

-

Data Analysis: Compare the response latencies of the AEF-A-treated groups to the vehicle-treated group to determine the analgesic effect of the compound.

Conclusion

This compound (AEF-A) is a valuable research tool for investigating the endocannabinoid system. Its potency and selectivity for the CB1 receptor make it a suitable probe for elucidating the physiological and pathophysiological roles of this receptor. While its rapid degradation by FAAH may limit its therapeutic potential as a standalone agent, this property is also advantageous for studying the acute and localized effects of CB1 receptor activation. The experimental protocols outlined in this guide, adapted from methodologies for similar compounds, provide a solid foundation for researchers to explore the multifaceted actions of AEF-A and to further unravel the complexities of the endocannabinoid system. Future research focusing on the in vivo effects of AEF-A and a more detailed characterization of its metabolic profile will be crucial for a complete understanding of its pharmacological significance.

References

Arachidonoyl 2'-fluoroethylamide: A Technical Guide to CB1 and CB2 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl 2'-fluoroethylamide (AEF) is a synthetic analog of the endogenous cannabinoid, anandamide (B1667382) (AEA). As part of the broader class of N-acylethanolamines, AEF and its related compounds are of significant interest to researchers in neuroscience, pharmacology, and drug development due to their interactions with the cannabinoid receptors, CB1 and CB2. This technical guide provides an in-depth overview of the binding affinity of AEF and its close analog, Arachidonyl-2'-chloroethylamide (ACEA), for these receptors. Due to a scarcity of specific quantitative binding data for AEF in publicly available literature, this guide will leverage the well-documented data for ACEA to provide a comprehensive understanding of the structure-activity relationships and binding characteristics of this class of compounds.

Data Presentation: Quantitative Binding Affinity

The binding affinity of ACEA for human CB1 and CB2 receptors is summarized in the table below.

| Compound | Receptor | Kᵢ (nM) | Experimental Conditions | Reference |

| Arachidonyl-2'-chloroethylamide (ACEA) | CB1 | 1.4 | Radioligand binding assay using [³H]CP-55,940 with rat brain membranes. | [3][4] |

| Arachidonyl-2'-chloroethylamide (ACEA) | CB2 | 3100 | Radioligand binding assay using [³H]CP-55,940 with spleen homogenates or cells expressing the CB2 receptor. | [3][4] |

Note: Kᵢ (inhibitory constant) is an indication of the binding affinity of a ligand for a receptor. A lower Kᵢ value signifies a higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Kᵢ) for cannabinoid receptor ligands like ACEA is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., ACEA) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Key Components:

-

Receptor Source: Membranes prepared from tissues or cells expressing the cannabinoid receptor of interest (e.g., rat brain for CB1, spleen or transfected cell lines for CB2).

-

Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioactive isotope, commonly [³H]CP-55,940.

-

Unlabeled Ligand (Competitor): The compound being tested (e.g., ACEA) at various concentrations.

-

Assay Buffer: A buffer solution designed to maintain the stability and function of the receptors and ligands.

-

Filtration System: A system to separate the receptor-bound radioligand from the unbound radioligand.

-

Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.

General Procedure:

-

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes, which are then resuspended in an appropriate buffer.

-

Incubation: The receptor membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand.

-

Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The amount of radioligand displaced by the competitor is used to calculate the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then determined from the IC₅₀ value using the Cheng-Prusoff equation.

Mandatory Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways of CB1 and CB2 Receptors

Caption: Simplified signaling pathways of CB1 and CB2 receptors.

Conclusion

This compound (AEF) and its analogs represent a class of potent and selective CB1 receptor agonists. While specific quantitative binding data for AEF remains to be fully characterized in the literature, the data from its close analog, ACEA, provides valuable insights into the high-affinity and selective binding of these compounds to the CB1 receptor. The experimental protocols outlined in this guide are standard methodologies used to characterize such ligand-receptor interactions. Further research is warranted to fully elucidate the binding kinetics and functional activity of AEF at both CB1 and CB2 receptors, which will be crucial for the development of novel therapeutics targeting the endocannabinoid system.

References

- 1. Arachidonoyl-2'-Fluoroethylamide - Cayman Chemical [bioscience.co.uk]

- 2. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arachidonyl-2'-chloroethylamide - Wikipedia [en.wikipedia.org]

- 4. Arachidonyl-2-chloroethylamide | C22H36ClNO | CID 5311006 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Arachidonoyl 2'-fluoroethylamide: Properties, Protocols, and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and signaling pathways associated with Arachidonoyl 2'-fluoroethylamide, a significant synthetic analog of the endocannabinoid anandamide (B1667382).

Core Chemical Properties and Identification

This compound, also known as 2'-fluoro AEA or 2'-fluoro Anandamide, is a valuable tool in cannabinoid research due to its modified ethanolamide headgroup.[1] The substitution of the hydroxyl group with a fluorine atom significantly alters its binding affinity for cannabinoid receptors.[1]

| Property | Value | Reference |

| CAS Number | 166100-37-4 | [1] |

| Molecular Formula | C22H36FNO | [1] |

| Molecular Weight | 349.5 g/mol | [1] |

| Formal Name | N-(2-fluoroethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide | [1] |

| Synonyms | 2'-fluoro AEA, 2'-fluoro Anandamide | [1] |

| Purity | ≥98% | [1] |

| Formulation | A solution in ethanol | [1] |

| Solubility (mg/ml) | DMF: 10, DMSO: 7, Ethanol: 15, Ethanol:PBS (1:1): 8 | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the coupling of arachidonic acid with 2-fluoroethylamine. This process typically involves the activation of the carboxylic acid group of arachidonic acid to facilitate amide bond formation. A generalized protocol is as follows:

-

Activation of Arachidonic Acid: Arachidonic acid is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen). A coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is added along with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The reaction mixture is stirred at room temperature to form an activated ester of arachidonic acid.

-

Coupling Reaction: 2-fluoroethylamine hydrochloride is neutralized with a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in a separate flask. The resulting free amine is then added to the activated arachidonic acid solution. The reaction is allowed to proceed at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with a dilute acid solution (e.g., 1N HCl) to remove excess amine, a saturated sodium bicarbonate solution to remove unreacted arachidonic acid, and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Chromatographic Purification: The crude product is purified by column chromatography on silica (B1680970) gel. A gradient of ethyl acetate (B1210297) in hexanes is commonly used as the eluent to isolate the pure this compound.

-

Characterization: The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

Cannabinoid Receptor Binding Assay

This protocol is a generalized method for determining the binding affinity of this compound to cannabinoid receptors (CB1 and CB2).

-

Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared from cultured cells or animal tissues (e.g., rat brain for CB1). The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an assay buffer.

-

Competitive Binding Assay: The assay is performed in a 96-well plate format. Each well contains the prepared cell membranes, a radiolabeled cannabinoid ligand with known high affinity (e.g., [³H]CP 55,940), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration and Washing: The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) of the test compound is then calculated using the Cheng-Prusoff equation.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This protocol measures the susceptibility of this compound to hydrolysis by FAAH.

-

Enzyme and Substrate Preparation: A source of FAAH enzyme is required, which can be a cell lysate or a purified enzyme preparation. A stock solution of this compound is prepared in a suitable solvent.

-

Reaction Setup: The assay is typically performed in a microplate format. Each reaction well contains the FAAH enzyme preparation in a suitable buffer.

-

Reaction Initiation and Incubation: The reaction is initiated by adding this compound to the wells. The plate is then incubated at 37°C for a defined period.

-

Reaction Termination and Product Extraction: The reaction is stopped by the addition of an organic solvent, which also serves to extract the unhydrolyzed substrate and the fatty acid product (arachidonic acid).

-

Analysis: The amount of arachidonic acid produced is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The rate of hydrolysis is calculated and compared to that of a known FAAH substrate like anandamide to determine the relative stability of this compound.

Signaling Pathways and Biological Activity

This compound is an analog of anandamide and, as such, it primarily interacts with the endocannabinoid system. Its biological effects are mediated through its binding to and activation of cannabinoid receptors, predominantly the CB1 and CB2 receptors.

The fluorine substitution in the 2'-position of the ethanolamide headgroup significantly increases the binding affinity for the CB1 receptor compared to anandamide.[1] However, this modification does not protect the molecule from rapid hydrolysis by the enzyme fatty acid amide hydrolase (FAAH), which is the primary enzyme responsible for the degradation of anandamide.[1] This rapid degradation limits the in vivo activity of this compound despite its high receptor affinity.[1]

Upon binding to the G-protein coupled cannabinoid receptors (CB1 and CB2), this compound initiates a cascade of intracellular signaling events.

References

The Impact of Fluorination on Cannabinoid Receptor Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into cannabinoid receptor ligands has become a pivotal strategy in modern medicinal chemistry. This guide provides an in-depth analysis of the effects of fluorination on the pharmacological properties of these ligands, with a focus on their interaction with cannabinoid receptors CB1 and CB2. By leveraging quantitative data, detailed experimental methodologies, and visual representations of complex biological processes, this document aims to equip researchers with the critical information needed to advance the design and development of novel cannabinoid-based therapeutics.

Introduction: The Role of Fluorine in Drug Design

Fluorine, the most electronegative element, possesses unique properties that make it a valuable tool in drug design. Its small size allows it to act as a bioisostere for a hydrogen atom, while its strong electron-withdrawing nature can significantly alter the physicochemical properties of a molecule. In the context of cannabinoid ligands, fluorination is employed to modulate a range of characteristics, including receptor binding affinity, functional activity, metabolic stability, and pharmacokinetic profiles. Understanding these effects is crucial for optimizing drug candidates for enhanced therapeutic efficacy and safety.

Effects of Fluorination on Receptor Binding and Functional Activity

The introduction of fluorine can have profound and often position-dependent effects on the binding affinity (Ki) and functional potency (EC50) of cannabinoid ligands at CB1 and CB2 receptors.

Impact on CB1 Receptor Interaction

Fluorination can either enhance or diminish CB1 receptor binding, depending on the specific location of the fluorine atom on the ligand's scaffold. For instance, terminal fluorination of the N-pentyl chain in synthetic cannabinoids has been shown to generally increase CB1 receptor potency by approximately 2 to 5 times.[1][2] Conversely, substitution of the phenolic hydroxyl group with fluorine at the C-1 position in classical cannabinoids has a significant detrimental effect on CB1 binding affinity.[3] This highlights the critical role of specific hydrogen bonding interactions at the receptor's active site.

Impact on CB2 Receptor Interaction and Selectivity

Fluorination has also been extensively explored to enhance CB2 receptor affinity and selectivity, a key objective in developing therapeutics that avoid the psychoactive effects associated with CB1 activation. Strategic placement of fluorine on various scaffolds, such as 2-oxoquinolines and 1-aryl-imidazole-4-yl-carboxamides, has led to the development of highly potent and selective CB2 ligands.[4][5][6] For example, compound 15 in a series of fluorinated 1-aryl-imidazole-4-yl-carboxamides exhibited a Ki of 0.29 nM for CB2 with over 10,000-fold selectivity against CB1.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data on the binding affinities and functional potencies of various fluorinated cannabinoid ligands compared to their non-fluorinated counterparts.

Table 1: Effect of Fluorination on CB1 Receptor Binding Affinity (Ki) and Potency (EC50)

| Compound Class | Non-Fluorinated Ligand | Ki (nM) at CB1 | EC50 (nM) at CB1 | Fluorinated Analog | Position of Fluorine | Ki (nM) at CB1 | EC50 (nM) at CB1 | Fold Change (Ki) | Reference |

| Indole-3-carboxamides | JWH-018 | 9.0 | 2.8 | AM-2201 | N-pentyl (terminal) | 1.0 | - | 9.0x ↑ | [1] |

| Tetramethylcyclopropyl indoles | UR-144 | 150 | 1959 | XLR-11 | N-pentyl (terminal) | 21 | 422 | 7.1x ↑ | [1] |

| Quinolinyl esters | PB-22 | 5.8 | 10 | 5F-PB-22 | N-pentyl (terminal) | 0.46 | 3.5 | 12.6x ↑ | [1] |

| Adamantyl indazoles | APICA | 103 | 114 | STS-135 | N-pentyl (terminal) | 51 | 105 | 2.0x ↑ | [1] |

| Classical Cannabinoids (Δ⁸-THC analog) | O-1317 (alkene side chain) | 0.22 | - | 5 | C-1 | 73 | - | 331x ↓ | [3] |

| Classical Cannabinoids (Δ⁸-THC analog) | O-964 (alkyne side chain) | 0.88 | - | 4 | C-1 | 243 | - | 277x ↓ | [3] |

Table 2: Effect of Fluorination on CB2 Receptor Binding Affinity (Ki) and Potency (EC50)

| Compound Class | Non-Fluorinated Ligand | Ki (nM) at CB2 | EC50 (nM) at CB2 | Fluorinated Analog | Position of Fluorine | Ki (nM) at CB2 | EC50 (nM) at CB2 | Fold Change (Ki) | Reference |

| Indole-3-carboxamides | JWH-018 | 2.9 | 6.5 | AM-2201 | N-pentyl (terminal) | 2.6 | - | 1.1x ↑ | [1] |

| Tetramethylcyclopropyl indoles | UR-144 | 42 | 52 | XLR-11 | N-pentyl (terminal) | 33 | 206 | 1.3x ↑ | [1] |

| Quinolinyl esters | PB-22 | 3.2 | 11 | 5F-PB-22 | N-pentyl (terminal) | 0.89 | 10 | 3.6x ↑ | [1] |

| Adamantyl indazoles | APICA | 19 | 24 | STS-135 | N-pentyl (terminal) | 18 | 23 | 1.1x ↑ | [1] |

| 2-Oxoquinoline Derivatives | Compound 13 (methyl at C8) | >10000 | - | Compound 14 (butyl at C8) | 4-fluoro-benzylamide | 2.8 | - | - | [4] |

| 1-Aryl-imidazole-4-yl-carboxamides | Compound 5 | - | - | Compound 15 | N-phenyl ring | 0.29 | - | - | [5][6] |

Impact on Pharmacokinetics and Metabolic Stability

A primary motivation for incorporating fluorine is to enhance the metabolic stability and pharmacokinetic properties of drug candidates.[7] Fluorine's strong carbon-fluorine bond can block metabolically labile positions, preventing oxidative degradation by cytochrome P450 enzymes.[8][9] This can lead to increased bioavailability and a longer duration of action.

For example, the synthesis of fluorinated cannabidiol (B1668261) (CBD) derivatives is being explored to improve its low bioavailability and susceptibility to metabolic degradation.[7][10] Similarly, fluorinated versions of cannabinol (B1662348) (CBN) are being developed with the expectation of improved bioavailability and therapeutic performance.[11] However, it is important to note that metabolism of fluorinated compounds can sometimes lead to the formation of reactive metabolites, a consideration that must be addressed during drug development.

Experimental Protocols

Accurate assessment of the effects of fluorination requires robust and standardized experimental protocols. The following sections detail key in vitro assays used to characterize cannabinoid receptor ligands.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a ligand for its receptor.

Objective: To determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors (e.g., from HEK-293 or CHO cells).

-

Radioligand: [³H]CP-55,940 or [³H]WIN 55,212-2.

-

Test compound (fluorinated or non-fluorinated cannabinoid).

-

Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

96-well filter plates (e.g., GF/B or GF/C glass fiber filters).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the test compound in assay buffer to achieve a range of final assay concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Dilute the radioligand in assay buffer to a final concentration approximately equal to its dissociation constant (Kd).

-

Thaw the receptor membrane preparations on ice and dilute to the appropriate concentration in assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Add non-specific binding control, radioligand, and membrane preparation.

-

Competitive Binding: Add serial dilutions of the test compound, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking to reach equilibrium.[12]

-